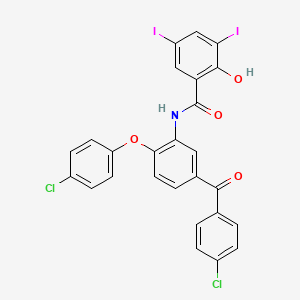
Antibacterial agent 116
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 116 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its ability to combat a wide range of bacterial infections, including those caused by drug-resistant strains. This compound is particularly valued for its broad-spectrum activity and low toxicity, making it a promising candidate for various medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 116 typically involves a multi-step process. One common route includes the condensation of specific aromatic amines with aldehydes under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity starting materials and catalysts to enhance reaction efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 116 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different levels of antibacterial activity and can be tailored for specific applications .
Scientific Research Applications
Antibacterial agent 116 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on bacterial cell wall synthesis and membrane integrity.
Medicine: Investigated for its potential use in treating bacterial infections, especially those caused by multi-drug resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces
Mechanism of Action
The mechanism of action of Antibacterial agent 116 involves multiple pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
Membrane Disruption: It disrupts the integrity of bacterial cell membranes, causing leakage of cellular contents.
Protein Synthesis Inhibition: The compound binds to bacterial ribosomes, preventing the synthesis of essential proteins
Comparison with Similar Compounds
Similar Compounds
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different chemical structure.
Vancomycin: Another cell wall synthesis inhibitor, used primarily for treating Gram-positive bacterial infections.
Ciprofloxacin: A broad-spectrum antibiotic that inhibits bacterial DNA gyrase, differing in its mechanism of action
Uniqueness
Antibacterial agent 116 stands out due to its broad-spectrum activity and low toxicity. Unlike some antibiotics that are effective only against specific types of bacteria, this compound can target a wide range of bacterial species. Additionally, its low toxicity makes it suitable for use in various applications without causing significant side effects .
Properties
Molecular Formula |
C26H15Cl2I2NO4 |
|---|---|
Molecular Weight |
730.1 g/mol |
IUPAC Name |
N-[5-(4-chlorobenzoyl)-2-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C26H15Cl2I2NO4/c27-16-4-1-14(2-5-16)24(32)15-3-10-23(35-19-8-6-17(28)7-9-19)22(11-15)31-26(34)20-12-18(29)13-21(30)25(20)33/h1-13,33H,(H,31,34) |
InChI Key |
LXHTXRZCFIWDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)I)I)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















